Comparative Intrinsic Potency: ~3-Fold Lower Receptor Affinity vs. Parent Rizatriptan
The intrinsic pharmacological potency of N10-Monodesmethyl Rizatriptan is approximately 3-fold lower than that of the parent compound, rizatriptan [1]. This relative potency value provides a critical scaling factor for researchers when interpreting the relative contribution of this metabolite to observed in vivo pharmacological effects or when conducting in vitro studies requiring accurate receptor occupancy predictions.
| Evidence Dimension | Intrinsic Potency (Relative to Parent Drug) |
|---|---|
| Target Compound Data | Intrinsic potency approximately 3-fold lower than parent |
| Comparator Or Baseline | Rizatriptan (Parent Compound) = Reference Potency (set as 1× baseline) |
| Quantified Difference | Approximately 0.33× relative intrinsic potency |
| Conditions | Receptor binding/functional activity assays at 5-HT1B/1D receptors [Class-level inference based on triptan metabolite pharmacology] |
Why This Matters
This ~3-fold potency differential is essential for accurately modeling the combined pharmacodynamic effect of drug plus active metabolite in PK/PD studies and for selecting the appropriate concentration range in in vitro experiments.
- [1] NCATS Inxight Drugs. DESMETHYL RIZATRIPTAN. 'The mono N-desmethyl metabolite has intrinsic potency that is about 3-fold lower.' View Source
